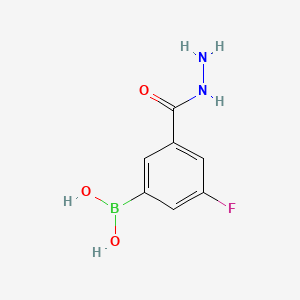
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-73-6 . It has a molecular weight of 197.96 and its IUPAC name is 3-fluoro-5-(hydrazinocarbonyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BFN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
Sensing Applications
Boronic acids are known for their affinity to diols and can be used in the development of sensors for sugars and other diol-containing compounds(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid could be incorporated into sensors to detect glucose levels, which is highly relevant for diabetes management .
Research on Boron Neutron Capture Therapy (BNCT)
The boronic acid moiety is of interest in the field of BNCT, a cancer treatment method that relies on the capture of neutrons by boron-10 atoms followed by fission reactions that destroy cancer cells. The compound’s structure could be tailored to target specific cancer cells, making it a potential agent for BNCT research.
Each of these applications leverages the unique chemical structure of (3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid , demonstrating its versatility and potential in various fields of scientific research. The compound’s properties, such as the boronic acid group’s reactivity and the hydrazinecarbonyl group’s potential for forming stable linkages, make it a valuable tool in advancing research and development across multiple disciplines .
properties
IUPAC Name |
[3-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBZQIYJKSUQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675138 |
Source


|
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-(hydrazinecarbonyl)phenyl)boronic acid | |
CAS RN |
1217500-73-6 |
Source


|
| Record name | [3-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


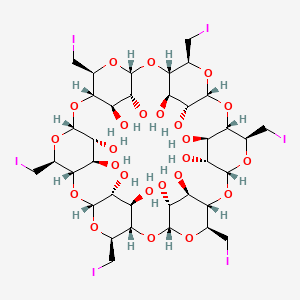
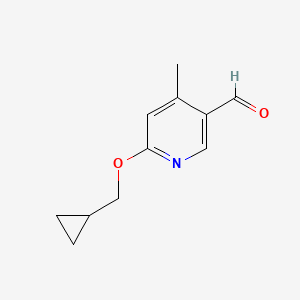
![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

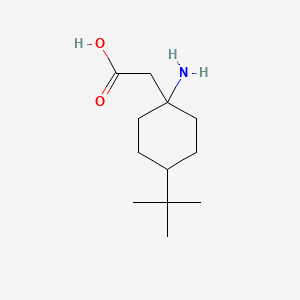
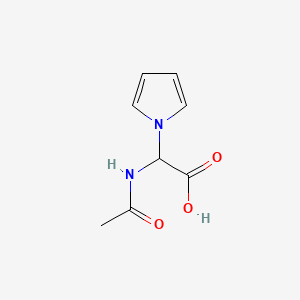
![4-Nitroso-1,4,5,6-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B594868.png)
![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)
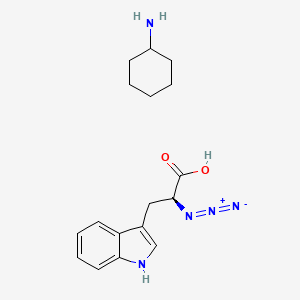
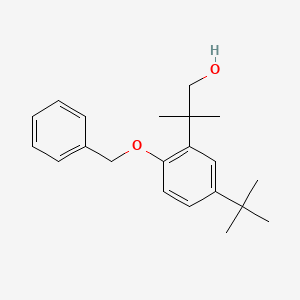
![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)

